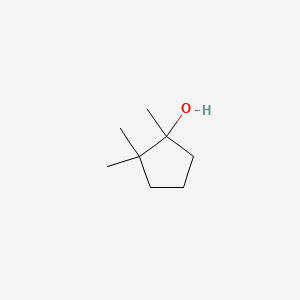
1,2,2-Trimethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethylcyclopentan-1-ol is an organic compound with the molecular formula C₈H₁₆O. It is a cycloalkane derivative, specifically a cyclopentanol with three methyl groups attached to the cyclopentane ring. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trimethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,2,2-trimethylcyclopentanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This reaction reduces the ketone group to an alcohol group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 1,2,2-trimethylcyclopentanone, is subjected to hydrogenation in the presence of a catalyst in a continuous flow reactor. The reaction conditions are optimized to achieve high yields and purity of the desired alcohol product .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1,2,2-trimethylcyclopentanone, using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form 1,2,2-trimethylcyclopentane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1,2,2-Trimethylcyclopentanone.
Reduction: 1,2,2-Trimethylcyclopentane.
Substitution: 1,2,2-Trimethylcyclopentyl chloride.
Scientific Research Applications
1,2,2-Trimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cyclopentane derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2,2-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler cyclopentane derivative with a single hydroxyl group.
1,2-Dimethylcyclopentan-1-ol: A cyclopentanol derivative with two methyl groups.
1,2,2-Trimethylcyclopentane: The fully reduced form of 1,2,2-trimethylcyclopentan-1-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclopentane ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
135409-96-0 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1,2,2-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(7,3)9/h9H,4-6H2,1-3H3 |
InChI Key |
LTTNSSUBWZAKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
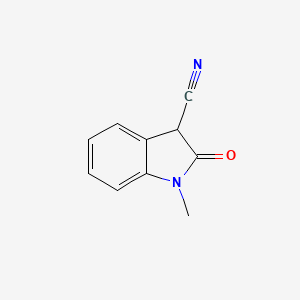
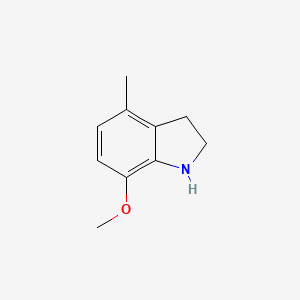
![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)
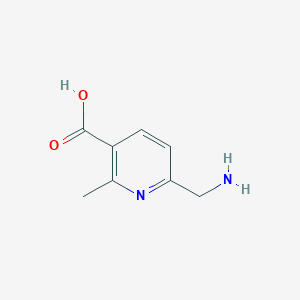
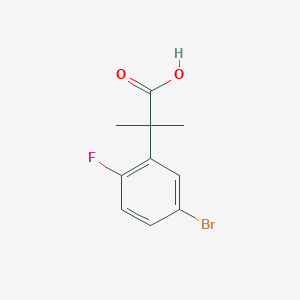
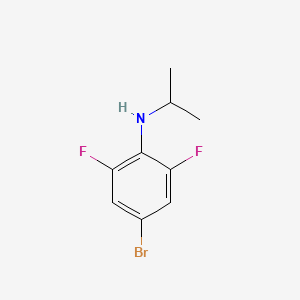
![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)

![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
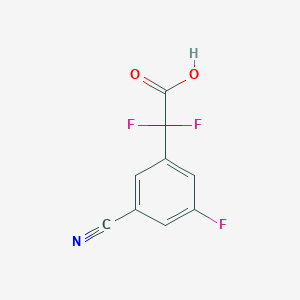
![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
